molecular formula C20H23FN2O3 B11952520 Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853313-36-7

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11952520
CAS No.: 853313-36-7
M. Wt: 358.4 g/mol
InChI Key: XLEMIUQJAQBDJY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 3-fluoropyridin-4-yl substituent at the 4-position of the hexahydroquinoline core. This compound belongs to a class of molecules with diverse pharmacological and material science applications, including anti-inflammatory, antimicrobial, and anticoagulant activities . Its structure combines a bicyclic hexahydroquinoline system with a fluorinated pyridine moiety, which may enhance its metabolic stability and binding affinity to biological targets compared to non-fluorinated analogs .

Properties

CAS No.

853313-36-7

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H23FN2O3/c1-5-26-19(25)16-11(2)23-14-8-20(3,4)9-15(24)18(14)17(16)12-6-7-22-10-13(12)21/h6-7,10,17,23H,5,8-9H2,1-4H3

InChI Key

XLEMIUQJAQBDJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=NC=C3)F)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoropyridine-4-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the quinoline core. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluoropyridine moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Melting Point (°C) Key Structural Features References
3-Fluoropyridin-4-yl (Target) Not reported Fluorine at pyridine C3; planar heterocyclic ring
4-Fluorophenyl 191–193 Electron-withdrawing fluorine at phenyl para
2-Chlorophenyl Not reported Chlorine at phenyl ortho; enhances lipophilicity
4-Dimethylaminophenyl Not reported Electron-donating dimethylamino group
4-Bromothiophen-2-yl Not reported Bulky bromothiophene; sulfur enhances polarity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluoropyridinyl and fluorophenyl substituents (electron-withdrawing) may increase metabolic stability compared to dimethylaminophenyl analogs (electron-donating) .
  • Conformational Effects: Crystal structures of analogs (e.g., 4-dimethylaminophenyl derivative) reveal a flat-boat conformation in the 1,4-dihydropyridine (DHP) ring and orthogonal positioning of the aryl group, which may influence binding to enzymatic targets .

Key Observations :

  • Catalyst Efficiency: Magnetic nanocatalysts (e.g., GO@Fe3O4@Cur–Cu) enable high yields (>90%) and easy separation, making them superior to traditional acid/base catalysts .
  • Green Chemistry : Solvent-free synthesis of the 2-chlorophenyl analog aligns with sustainable practices but may lack scalability .

Pharmacological Activity

Substituents significantly influence bioactivity. The target compound’s fluoropyridinyl group may modulate interactions with enzymes like phospholipase A2 or thrombolytic proteases, as seen in chlorophenyl analogs.

Key Observations :

  • Antimicrobial Potency: The 2-chlorophenyl analog demonstrates broad-spectrum antimicrobial activity against Pseudomonas aeruginosa (ATCC 27853) with statistically significant inhibition (p < 0.05) .
  • Structural-Activity Relationships (SAR) : Chlorine and fluorine substituents enhance bioactivity compared to methoxy or hydroxyl groups, likely due to increased lipophilicity and target binding .

Biological Activity

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 853313-36-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a quinoline core with a pyridine ring and an ester functional group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H23FN2O3C_{20}H_{23}FN_{2}O_{3}, with a molecular weight of approximately 358.4g/mol358.4\,g/mol. The structure features a hexahydroquinoline moiety with a carboxylate group that plays a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC20H23FN2O3C_{20}H_{23}FN_{2}O_{3}
Molecular Weight358.4g/mol358.4\,g/mol
CAS Number853313-36-7

Biological Activity

Research indicates that this compound exhibits significant biological activity across various therapeutic areas:

  • Anticancer Activity : Preliminary studies have suggested that this compound may act as an enzyme inhibitor and receptor modulator. Its interaction with specific molecular targets could lead to anticancer effects by inhibiting tumor growth and promoting apoptosis in cancer cells.
  • Antibacterial Properties : The compound has also been evaluated for its potential antibacterial effects. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.
  • Enzyme Modulation : The structural features of the compound allow it to interact with various enzymes involved in metabolic pathways. This modulation can lead to therapeutic effects in conditions related to enzyme dysregulation.

Case Studies

Several case studies have documented the biological activities of similar compounds within the same chemical class:

  • Study on Quinoline Derivatives : A study published in Acta Crystallographica highlighted the potential of quinoline derivatives in modulating biological pathways. The authors reported that structural modifications could enhance their efficacy as enzyme inhibitors .
  • Anticancer Screening : Another research article focused on the anticancer properties of pyridine-based compounds. The findings indicated that compounds with similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines.

The mechanism by which this compound exerts its biological effects involves:

  • Targeting Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It can modulate receptor activity that is critical for cellular signaling processes.
  • Induction of Apoptosis : By affecting specific signaling pathways, it may promote programmed cell death in malignant cells.

Q & A

Basic: What are the established synthetic routes for Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

Methodological Answer:
The compound is synthesized via multi-step reactions involving:

Imine Formation : Condensation of 3-fluoropyridine-4-carbaldehyde with a β-keto ester (e.g., ethyl acetoacetate) in the presence of ammonium acetate as a catalyst. This forms an enamine intermediate .

Cyclization : Reaction of the intermediate with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under reflux conditions in ethanol or methanol, followed by acid catalysis to promote cyclization into the hexahydroquinoline core .

Purification : Crystallization or column chromatography to isolate the product, with yields optimized by controlling stoichiometry (e.g., 1:1 aldehyde-to-dimedone ratio) and reaction time (6–12 hours) .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:
Structural confirmation involves:

  • X-ray Crystallography : Determines bond lengths, angles, and ring conformations. For example, the pyridine ring is nearly planar, while adjacent cyclohexenone rings adopt chair or boat conformations .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituents (e.g., fluoropyridinyl protons at δ 8.2–8.5 ppm, methyl groups at δ 1.2–1.4 ppm) .
    • IR : Confirms carbonyl (C=O) stretches at ~1680 cm1^{-1} and aromatic C-F vibrations at ~1200 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 387.18) .

Advanced: How do electronic effects of the 3-fluoropyridin-4-yl substituent influence reactivity and biological activity?

Methodological Answer:
The 3-fluoro group on the pyridine ring:

  • Enhances Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilic character of the pyridine nitrogen, facilitating interactions with biological targets (e.g., enzyme active sites) .
  • Modulates Solubility : Fluorine’s hydrophobicity improves membrane permeability, critical for cellular uptake in antibacterial or anticancer assays .
  • Steric Effects : The substituent’s position minimizes steric hindrance, allowing optimal binding to receptors (e.g., calcium channels in dihydropyridine analogs) .

Advanced: What strategies optimize reaction yield and purity during synthesis?

Methodological Answer:
Key optimization steps include:

  • Catalyst Screening : Use of L-glutamine or cobalt salts to accelerate imine formation and cyclization, reducing side products .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol) enhance reaction homogeneity and intermediate stability .
  • Temperature Control : Reflux at 80–90°C ensures complete cyclization while avoiding decomposition .
  • Workup : Acidic quenching (pH 2–3) precipitates the product, followed by recrystallization in ethanol/water (3:1 v/v) for >95% purity .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Thermal Stability : Avoid exposure to ignition sources (e.g., sparks, open flames) due to potential decomposition at high temperatures .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or dermal contact .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Structural Validation : Reconfirm compound identity via NMR and X-ray crystallography to rule out synthetic byproducts .
  • Assay Standardization : Use uniform protocols (e.g., MIC for antibacterial studies, IC50_{50} for cytotoxicity) and cell lines (e.g., HeLa for anticancer assays) .
  • SAR Analysis : Compare activity of analogs (e.g., 4-(4-fluorophenyl) vs. 4-(3-hydroxyphenyl) derivatives) to isolate substituent-specific effects .

Basic: What analytical techniques confirm the compound’s purity?

Methodological Answer:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to a certified standard .
  • TLC : Silica gel plates (ethyl acetate/hexane, 1:2) with visualization under UV (Rf_f ~0.5) .
  • Melting Point : Sharp range (e.g., 160–162°C) confirms crystallinity and absence of impurities .

Advanced: How to design derivatives to enhance target-specific biological activity?

Methodological Answer:

  • Substituent Engineering : Replace the 3-fluoropyridinyl group with bioisosteres (e.g., 3-chloropyridinyl) to modulate binding affinity .
  • Scaffold Modification : Introduce electron-donating groups (e.g., -OCH3_3) at position 2 to enhance π-π stacking with DNA or proteins .
  • In Silico Screening : Docking studies (e.g., AutoDock Vina) predict interactions with targets like topoisomerase II or β-lactamases .

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